![molecular formula C20H22O3 B14187797 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione CAS No. 927174-24-1](/img/structure/B14187797.png)
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is a chemical compound belonging to the naphthofuran family. This compound is known for its bioactive properties, particularly its potential anti-cancer activity. It is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with appropriate alkylating agents under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the alkyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various alkylating agents and halogenating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione involves the inhibition of Src-mediated signaling pathways. Src is a family of protein tyrosine kinases that play a crucial role in cell adhesion, motility, and invasion. By inhibiting Src kinase activity, this compound can reduce the phosphorylation of focal adhesion kinase (FAK), p130Cas, and paxillin, thereby suppressing cancer cell migration and invasion .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-b]furan-4,5-dione: A closely related compound with similar bioactive properties.
Naphtho[2,3-b]furan-4,9-dione: Another derivative with potential biological activities.
Uniqueness
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is unique due to its specific alkyl substituents, which may enhance its bioactivity and selectivity in targeting cancer cells. Its ability to inhibit Src-mediated signaling pathways makes it a promising candidate for further research and development in cancer therapy .
Propiedades
Número CAS |
927174-24-1 |
|---|---|
Fórmula molecular |
C20H22O3 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-ethyl-8-(4-methylpentyl)benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-19(22)18(21)15-9-8-13(7-5-6-12(2)3)10-16(15)20(17)23-14/h8-12H,4-7H2,1-3H3 |
Clave InChI |
LCXHZJRRCNJPLG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(O1)C3=C(C=CC(=C3)CCCC(C)C)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


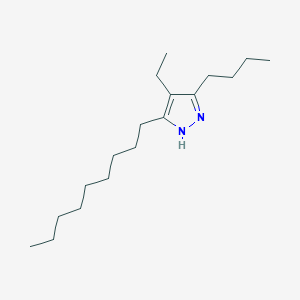
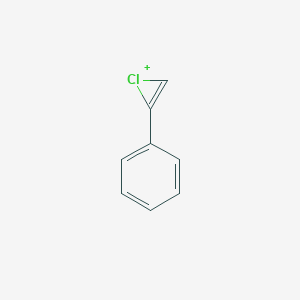

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)

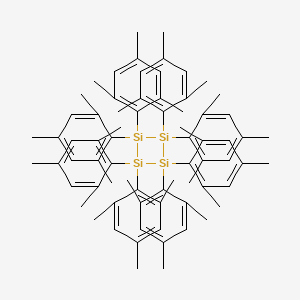
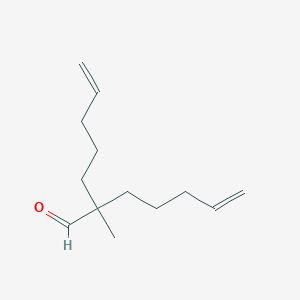
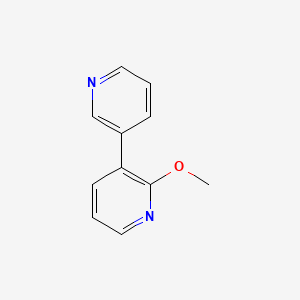
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
